![molecular formula C20H20N2O3S B2657252 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034412-43-4](/img/structure/B2657252.png)

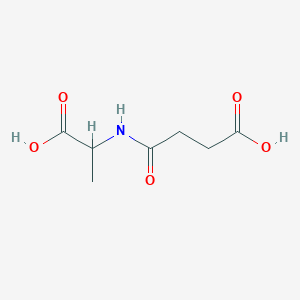

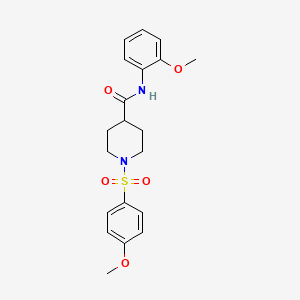

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

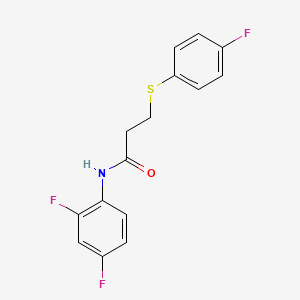

The compound is a derivative of tetrahydronaphthalene, which is a polycyclic aromatic hydrocarbon with four hydrogen atoms added . It has a benzo[d]thiazole-2-carboxamide group attached to it, which is a common moiety in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydronaphthalene core would provide a rigid, planar structure, while the methoxy, hydroxy, and carboxamide groups would introduce polar characteristics .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar (hydroxy, methoxy, carboxamide) and nonpolar (tetrahydronaphthalene) regions suggests that it could have both hydrophilic and hydrophobic properties .科学的研究の応用

Chemical Synthesis and Radiolabeling Applications

The synthesis of related compounds has been explored in the context of creating radiolabeled molecules for medical imaging. For example, the synthesis of [(11)C]Am80 via a novel Pd(0)-mediated rapid [(11)C]carbonylation, employing arylboronic acid and [(11)C]carbon monoxide, showcases the potential of related compounds in PET tracer development, highlighting their importance in diagnostic imaging and cancer research (Takashima-Hirano et al., 2012).

Histone Deacetylase Inhibition for Alzheimer's Disease

Research into 5-aroylindolyl-substituted hydroxamic acids, closely related in structure, demonstrates the potential of such compounds in treating neurodegenerative diseases. Specifically, these compounds have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is implicated in the pathogenesis of Alzheimer's disease. This includes the reduction of tau protein phosphorylation and aggregation, indicating a promising avenue for therapeutic development (Lee et al., 2018).

Antineoplastic and Monoamine Oxidase Inhibition

Derivatives of naphthalene have been synthesized and studied for their antineoplastic and monoamine oxidase inhibitory properties. These compounds, by interacting with various biological targets, offer insights into developing treatments for cancer and psychiatric disorders. This underscores the chemical's versatility and its potential utility in creating novel pharmacological agents (Markosyan et al., 2010).

Covalent Fluorescent Labeling for Biomolecules

The development of fluorescent chromophores based on derivatives of tetrahydronaphthalenylidene-benzothiazolium for covalent labeling of proteins via aliphatic amino groups represents another innovative application. This technique facilitates the detection and study of proteins, offering valuable tools for biochemical research and diagnostics (Kostenko et al., 2006).

Supramolecular Gelators

In the field of materials science, N-(thiazol-2-yl)benzamide derivatives, which share a structural motif with the given compound, have been investigated as supramolecular gelators. These studies highlight the role of methyl functionality and S⋯O interaction in gelation behavior, opening up possibilities for the development of new materials with tailored properties (Yadav & Ballabh, 2020).

作用機序

特性

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-25-14-8-9-15-13(11-14)5-4-10-20(15,24)12-21-18(23)19-22-16-6-2-3-7-17(16)26-19/h2-3,6-9,11,24H,4-5,10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLPTROGFMDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-9-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2657172.png)

![2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2657174.png)

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2657184.png)

![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)